Home > Products > Screening Compounds P54141 > Olmesartan lactone
Olmesartan lactone - 849206-43-5

Olmesartan lactone

Catalog Number: EVT-1463442
CAS Number: 849206-43-5
Molecular Formula: C24H24N6O2
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Olmesartan Medoxomil Related Compound A is found as an impurity of olmesartan medoxomil. Olmesartan medoxomil is a specific angiotensin II type 1 antagonist, which is widely used as an antihypertensive agent for the treatment of hypertension.

Overview

Olmesartan lactone is a chemical compound derived from olmesartan, which is primarily known as an angiotensin II receptor antagonist used in the treatment of hypertension. This compound plays a significant role in pharmacological studies and has garnered attention due to its implications in drug formulation and efficacy. Olmesartan lactone is classified as an impurity associated with olmesartan medoxomil, a prodrug that undergoes hydrolysis to release the active form of olmesartan in the body.

Source and Classification

Olmesartan lactone is typically produced during the synthesis of olmesartan medoxomil. It is classified under the category of lactones, which are cyclic esters formed from the condensation of alcohols and carboxylic acids. The compound has been identified as a significant impurity in pharmaceutical formulations containing olmesartan medoxomil, necessitating careful monitoring during drug production to ensure quality and safety.

Synthesis Analysis

Methods and Technical Details

The synthesis of olmesartan lactone can be achieved through various methods, often focusing on the esterification process involving olmesartan and medoxomil. A notable approach includes:

  1. Esterification Reaction: This involves the reaction between olmesartan and medoxomil under acidic conditions to form olmesartan lactone. The reaction typically requires a catalyst such as sulfuric acid to facilitate the ester bond formation.
  2. Lactonization: Following esterification, cyclization occurs, leading to the formation of the lactone structure. This process can be optimized by controlling temperature and solvent conditions to enhance yield.
  3. Purification: The resultant product is usually purified through recrystallization or chromatography techniques to isolate olmesartan lactone from other impurities.

Technical Considerations

The synthesis must be carefully controlled to minimize the formation of unwanted byproducts, such as N-alkyl impurities, which can arise from side reactions during the synthesis process . Analytical techniques like nuclear magnetic resonance and mass spectrometry are employed to characterize and confirm the structure of olmesartan lactone.

Molecular Structure Analysis

Structure and Data

Olmesartan lactone has the molecular formula C24H24N6O2C_{24}H_{24}N_{6}O_{2}. Its structure features a lactone ring connected to an imidazole moiety, characteristic of many angiotensin receptor antagonists. The compound's three-dimensional conformation is crucial for its biological activity, influencing how it interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Olmesartan lactone participates in various chemical reactions typical of esters and lactones:

  1. Hydrolysis: In aqueous environments, olmesartan lactone can undergo hydrolysis to regenerate olmesartan and medoxomil.
  2. Transesterification: This reaction can occur when olmesartan lactone interacts with other alcohols or amines, potentially forming new esters or amides.
  3. N-Alkylation: Studies have shown that under certain conditions, olmesartan lactone can react with alkylating agents, leading to modified derivatives that may exhibit different pharmacological properties .
Mechanism of Action

Process and Data

The mechanism by which olmesartan lactone exerts its effects is closely related to its parent compound, olmesartan. As an angiotensin II receptor antagonist, it blocks the action of angiotensin II at its receptors, leading to vasodilation and reduced blood pressure. The conversion of olmesartan medoxomil into its active form involves hydrolysis, where olmesartan lactone may play a role as an intermediate or impurity during this metabolic process.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 420.49 g/mol
  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Olmesartan lactone is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits typical reactivity associated with cyclic esters, including susceptibility to hydrolysis and transesterification.
Applications

Scientific Uses

Olmesartan lactone serves primarily as an impurity marker in pharmaceutical formulations containing olmesartan medoxomil. Its presence is monitored during drug development due to potential impacts on drug efficacy and safety profiles. Additionally, studies exploring its pharmacokinetics contribute valuable insights into optimizing therapeutic regimens involving angiotensin receptor antagonists .

Chemical Characterization and Structural Analysis of Olmesartan Lactone

Molecular Identification: NMR, MALDI-TOF, and FTIR Spectral Profiling

Olmesartan lactone (C₂₄H₂₄N₆O₂; MW 428.49 g/mol) is characterized through advanced spectroscopic techniques, providing definitive molecular fingerprints. Nuclear Magnetic Resonance (NMR) spectroscopy reveals critical structural insights: ¹H-NMR spectra display distinct signals for the lactone ring’s methylene group at δ 5.20–5.30 ppm and the imidazole proton at δ 7.85 ppm. ¹³C-NMR further confirms the lactone carbonyl resonance at δ 175–178 ppm, contrasting with the carboxylate carbon in olmesartan acid (δ 165–170 ppm) [2] [4].

MALDI-TOF mass spectrometry identifies the protonated molecular ion ([M+H]⁺) at m/z 429.4, consistent with the molecular formula. Fragmentation patterns include key ions at m/z 268.2 (tetrazole-biphenyl moiety) and m/z 160.1 (imidazole-lactone fragment), supporting the proposed structure [2] [9]. While FTIR data for olmesartan lactone is limited in the literature, comparative analysis with olmesartan medoxomil indicates a shift in carbonyl stretching frequency (1,740–1,760 cm⁻¹ for lactone vs. 1,710–1,720 cm⁻¹ for ester) due to ring strain [4].

Table 1: Key Spectral Signatures of Olmesartan Lactone

TechniqueObserved SignalStructural Assignment
¹H-NMRδ 5.20–5.30 (s, 2H)Lactone –CH₂–
¹³C-NMRδ 175–178Lactone C=O
MALDI-TOF MSm/z 429.4 [M+H]⁺Molecular ion
MALDI-TOF MS/MSm/z 268.2Biphenyl-tetrazole fragment

Structural Elucidation: Comparative Analysis with Parent Compound Olmesartan Medoxomil

Olmesartan lactone arises from intramolecular cyclization of olmesartan acid under acidic conditions, forming a five-membered lactone ring. This contrasts with the prodrug olmesartan medoxomil (C₂₉H₃₀N₆O₆), which contains a medoxomil ester group (–COO–C₆H₅O₄) hydrolyzed in vivo to olmesartan acid. The lactone’s rigid structure lacks the medoxomil group’s hydrolyzable ester bond, rendering it biologically inactive as an angiotensin II receptor antagonist [4] [10].

Key structural differences include:

  • Lactonization Site: The carboxylic acid (–COOH) of olmesartan acid reacts with the adjacent imidazole-hydroxyl group, forming a γ-lactone ring. This eliminates the acidic proton critical for receptor binding [2] [8].
  • Spatial Configuration: X-ray crystallography of analogous compounds confirms that lactonization induces planar constraints in the imidazole ring, reducing flexibility compared to olmesartan medoxomil’s linear ester chain [6] [7].
  • Metabolic Pathway: Unlike olmesartan medoxomil—activated by carboxymethylenebutenolidase (CMBL) in the liver/intestine—the lactone form resists enzymatic hydrolysis, preventing conversion to active olmesartan [8].

Table 2: Structural Comparison of Olmesartan Derivatives

FeatureOlmesartan LactoneOlmesartan Medoxomil (Prodrug)Olmesartan Acid (Active Form)
Key Functional Groupγ-lactone ringMedoxomil ester (–COO–C₆H₅O₄)Carboxylic acid (–COOH)
BioactivationNot hydrolyzedRapidly hydrolyzed by CMBLDirectly active
Angiotensin II Receptor BindingInactiveInactive (requires activation)Active

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling

Olmesartan lactone exhibits distinct thermal and solubility properties due to its crystalline, non-polar structure:

  • Melting Point: Decomposes at 173–175°C upon sublimation, higher than olmesartan medoxomil (decomposition ~160°C). This stability reflects strong intramolecular hydrogen bonding between the lactone carbonyl and adjacent imidazole N–H group [7].
  • Boiling Point: Estimated at 701.6±70.0°C (predicted), though direct measurement is hindered by thermal decomposition [7].
  • Solubility:
  • Water: <0.1 mg/mL (hydrophobic)
  • DMSO: ~15 mg/mL (moderate)
  • Methanol: ~10 mg/mL (moderate) [5] [7]The log P value of 4.95 (predicted) indicates high lipophilicity, contrasting with olmesartan acid’s water-soluble carboxylate (log P ~1.5) [5].

Table 3: Thermodynamic and Solubility Properties

Properties

CAS Number

849206-43-5

Product Name

Olmesartan lactone

IUPAC Name

6,6-dimethyl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]furo[3,4-d]imidazol-4-one

Molecular Formula

C24H24N6O2

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C24H24N6O2/c1-4-7-19-25-21-20(23(31)32-24(21,2)3)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13H,4,7,14H2,1-3H3,(H,26,27,28,29)

InChI Key

JUQNVWFXORBZQJ-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C

Synonyms

3,6-Dihydro-6,6-dimethyl-2-propyl-3-[[2’-(2H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]-4H-Furo[3,4-d]imidazol-4-one;

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC2(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.